molecular formula C25H24ClFN2O4 B15155329 5-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

5-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B15155329
M. Wt: 470.9 g/mol
InChI Key: LDOURAJVMWCQEI-UHFFFAOYSA-N
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Description

5-[({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

5-[({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications:

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-[({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aryl-substituted benzoic acids and morpholine derivatives. Examples include:

Uniqueness

The uniqueness of 5-[({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID lies in its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H24ClFN2O4

Molecular Weight

470.9 g/mol

IUPAC Name

5-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C25H24ClFN2O4/c26-19-5-8-24(33-16-17-3-1-2-4-22(17)27)18(13-19)15-28-20-6-7-23(21(14-20)25(30)31)29-9-11-32-12-10-29/h1-8,13-14,28H,9-12,15-16H2,(H,30,31)

InChI Key

LDOURAJVMWCQEI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC3=C(C=CC(=C3)Cl)OCC4=CC=CC=C4F)C(=O)O

Origin of Product

United States

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